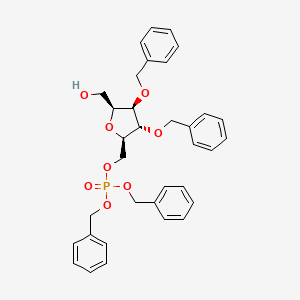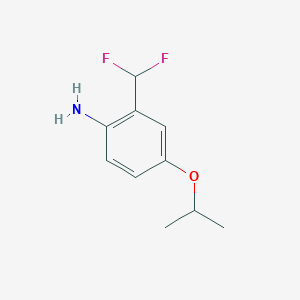
2-(Difluoromethyl)-4-isopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-isopropoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a difluoromethyl group and an isopropoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-isopropoxyaniline typically involves the introduction of the difluoromethyl group and the isopropoxy group onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable difluoromethylating reagent is used to introduce the difluoromethyl group onto the aniline ring. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-isopropoxyaniline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or other reduced derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-isopropoxyaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity towards its targets. The isopropoxy group may also contribute to the compound’s overall chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-4-isopropoxyaniline include:
- 2-(Difluoromethyl)-4-methoxyaniline
- 2-(Difluoromethyl)-4-ethoxyaniline
- 2-(Difluoromethyl)-4-propoxyaniline
Uniqueness
The uniqueness of this compound lies in its specific combination of the difluoromethyl and isopropoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)14-7-3-4-9(13)8(5-7)10(11)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
NPQULQIQLAEPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



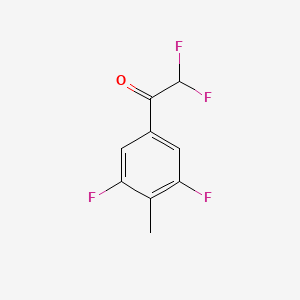
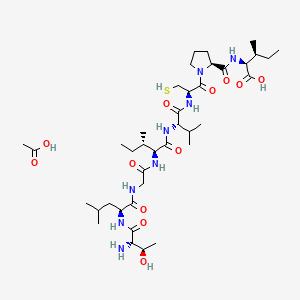
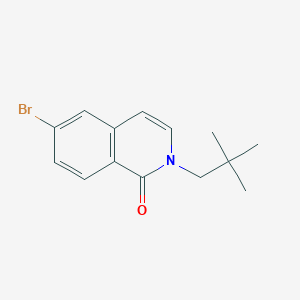
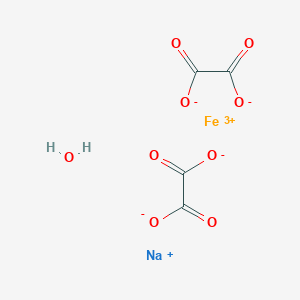
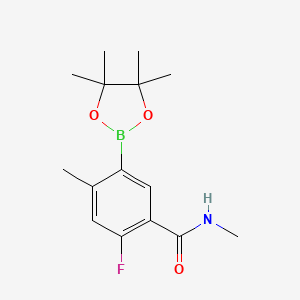
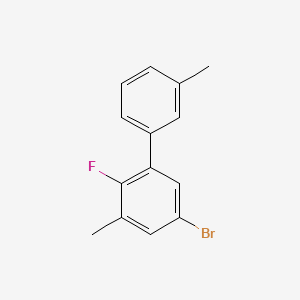
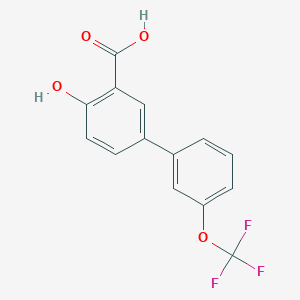
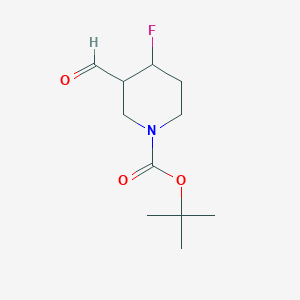

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)


